3-(Pentafluorophenyl)propyldimethylchlorosilane
Overview
Description
3-(Pentafluorophenyl)propyldimethylchlorosilane is an organosilicon compound with the molecular formula C11H12ClF5Si and a molecular weight of 302.74 g/mol . It is a colorless to light yellow liquid that reacts rapidly with moisture, water, and protic solvents . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)propyldimethylchlorosilane typically involves the reaction of pentafluorobenzene with chlorodimethylsilane in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in specialized facilities equipped to handle the reactive nature of chlorosilanes.
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenyl)propyldimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form siloxanes or silazanes.
Hydrolysis: The compound reacts rapidly with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions with this compound include siloxanes, silazanes, and silanols .
Scientific Research Applications
3-(Pentafluorophenyl)propyldimethylchlorosilane has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis to introduce pentafluorophenyl groups into molecules.
Catalysis: The compound is used as a catalyst in various chemical reactions.
Surface Modification: It is employed as a surface modifier for materials such as quartz and medical-grade stainless steel.
Liquid Chromatography: The compound is used in the structural and chromatographic characterization of fluorinated mesoporous materials.
Peptide Synthesis: It serves as a protecting group in peptide synthesis.
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenyl)propyldimethylchlorosilane involves the reactivity of the chlorosilane group. The compound can react with nucleophiles to form stable siloxane or silazane bonds . The pentafluorophenyl group enhances the reactivity and stability of the compound, making it useful in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the pentafluorophenyl group.
Pentafluorophenylsilane: Contains the pentafluorophenyl group but lacks the chlorosilane functionality.
Dimethylchlorosilane: Similar in structure but lacks the pentafluorophenyl group.
Uniqueness
3-(Pentafluorophenyl)propyldimethylchlorosilane is unique due to the presence of both the pentafluorophenyl group and the chlorosilane functionality. This combination imparts unique reactivity and stability, making it valuable in various scientific research applications .
Properties
IUPAC Name |
chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDTPKJLONLEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375099 | |
Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157499-19-9 | |
Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(pentafluorophenyl)propyldimethylchlorosilane interact with silica surfaces, and what are the implications for chromatography?
A1: this compound reacts with the silanol groups (Si-OH) present on the silica surface. This reaction leads to the covalent attachment of the fluorinated silane molecule to the silica, effectively replacing the polar silanol groups with a non-polar, fluorinated surface. [] This surface modification has significant implications for chromatography:
Q2: How do researchers characterize the surface modification of silica with this compound?
A2: The research paper highlights the use of various techniques to confirm and quantify the surface modification:
- Solid-State NMR: (29)Si, (13)C, and (19)F NMR spectroscopy provides detailed information about the chemical structure of the modified surface, including the confirmation of the silane's attachment and insights into the arrangement of the fluorinated groups. []
- Elemental Analysis: Measuring the carbon and fluorine content allows for the quantification of the degree of surface functionalization, confirming the amount of silane successfully attached to the silica. []
- Adsorption Isotherms: Analyzing the adsorption behavior of nitrogen at low temperatures provides insights into the surface area and porosity of the modified material, further characterizing the impact of the silane modification on the silica's physical properties. []
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